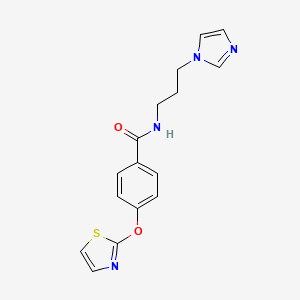

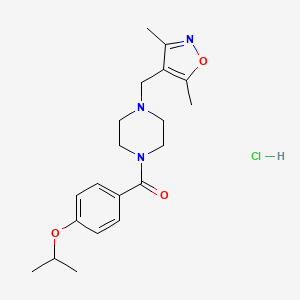

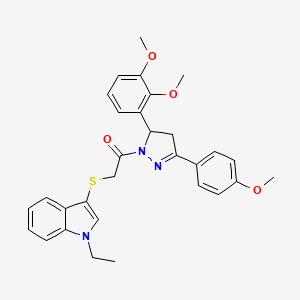

N-(3-(1H-imidazol-1-yl)propyl)-4-(thiazol-2-yloxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(3-(1H-imidazol-1-yl)propyl)-4-(thiazol-2-yloxy)benzamide is a benzamide derivative that is likely to possess biological activity due to the presence of the imidazole and thiazole moieties. These structural components are commonly found in compounds with various pharmacological properties, such as anticancer, antimicrobial, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the condensation of appropriate pharmacophores. For instance, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized using microwave irradiation, which is a method that could potentially be adapted for the synthesis of this compound . Additionally, the synthesis of related compounds, such as N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide, was achieved by reacting benzoyl isothiocyanate with 2-aminobenzothiazole .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry . Single-crystal X-ray diffraction can also be used to determine the conformational features of these compounds . The presence of imidazole and thiazole rings in the structure of this compound suggests that it may form specific non-covalent interactions, which could be elucidated through such structural analyses.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions. For example, the ligand N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide undergoes tranamidation in the presence of PdCl2 . The reactivity of the imidazole and thiazole moieties in this compound could also be explored to understand its potential chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be influenced by the presence of different functional groups. The gelation behavior of some N-(thiazol-2-yl)benzamide derivatives has been investigated, indicating that these compounds can form stable gels in certain solvents, which is a property that could be relevant for the compound . Additionally, computational studies can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which are crucial for drug development .

Aplicaciones Científicas De Investigación

Metabolism and Disposition

N-(3-(1H-imidazol-1-yl)propyl)-4-(thiazol-2-yloxy)benzamide is a compound of interest due to its biological activity and potential therapeutic applications. One study focused on the disposition and metabolism of a related orexin receptor antagonist, which showed that elimination of drug-related material occurs primarily via feces, with significant metabolism and negligible amounts excreted unchanged. The study highlighted the compound's metabolism pathways, including oxidation and subsequent rearrangement leading to various metabolites (Renzulli et al., 2011).

Therapeutic Potential

Further research has explored the therapeutic efficacy and safety of structurally similar compounds, such as sertaconazole, in the treatment of dermatological conditions like Pityriasis versicolor and cutaneous dermatophytosis. These studies demonstrate the high antifungal activity and excellent safety profile of these compounds, suggesting potential applications in topical therapy for fungal infections (Nasarre et al., 1992; Pedragosa et al., 1992).

Pharmacokinetics

The pharmacokinetics and metabolic pathways of related compounds have also been investigated, with studies on midazolam indicating significant first-pass metabolism and predominant excretion via the kidneys. These findings are crucial for understanding the pharmacokinetics of this compound and related compounds, which can inform dosage and administration strategies (Heizmann & Ziegler, 1981).

Allergic Inflammation

Additionally, synthetic analogues of gallic acid, which share structural motifs with this compound, have been studied for their effects on mast cell-mediated allergic inflammation. These studies suggest potential anti-inflammatory applications by suppressing histamine release and pro-inflammatory cytokines, offering insight into the compound's potential in treating allergic inflammatory diseases (Je et al., 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-4-(1,3-thiazol-2-yloxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c21-15(18-6-1-9-20-10-7-17-12-20)13-2-4-14(5-3-13)22-16-19-8-11-23-16/h2-5,7-8,10-12H,1,6,9H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXWFHCKQRUSBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCCN2C=CN=C2)OC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

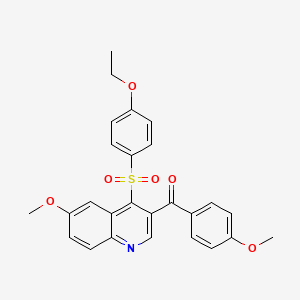

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)acetamide](/img/structure/B2555072.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2555073.png)

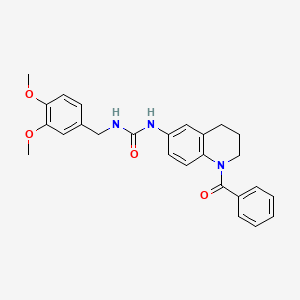

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride](/img/structure/B2555079.png)

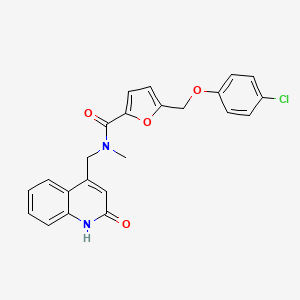

![5-(3,5-dimethoxyphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2555080.png)

![N-(5-chloro-2-methylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/no-structure.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2555089.png)